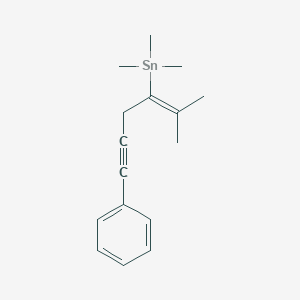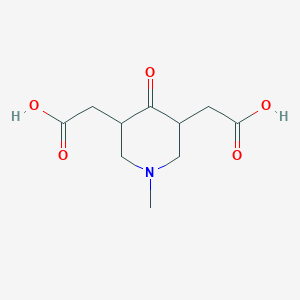![molecular formula C30H35N3O B14217684 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea CAS No. 821008-04-2](/img/structure/B14217684.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by a piperidine ring substituted with a diphenylpropyl group and a phenyl group, making it a versatile molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea typically involves the reaction of piperidine derivatives with appropriate phenyl and diphenylpropyl reagents. One common method includes the use of N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides and N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas as intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as the CCR5 chemokine receptor. By binding to this receptor, the compound can modulate its activity, potentially leading to therapeutic effects in conditions like HIV .
類似化合物との比較
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
821008-04-2 |
|---|---|
分子式 |
C30H35N3O |
分子量 |
453.6 g/mol |
IUPAC名 |
1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-3-phenyl-1-prop-2-enylurea |
InChI |
InChI=1S/C30H35N3O/c1-2-21-33(30(34)31-27-16-10-5-11-17-27)28-18-22-32(23-19-28)24-20-29(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h2-17,28-29H,1,18-24H2,(H,31,34) |
InChIキー |
GQOOTJLFAHNWHQ-UHFFFAOYSA-N |
正規SMILES |
C=CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)




![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

